![molecular formula C8H15NO B2373063 trans-Octahydro-2H-pyrano[3,2-c]pyridine CAS No. 2007915-59-3](/img/structure/B2373063.png)
trans-Octahydro-2H-pyrano[3,2-c]pyridine
Description
Historical Context and Discovery Timeline
The synthesis of trans-octahydro-2H-pyrano[3,2-c]pyridine emerged as part of broader efforts to develop rigid bicyclic frameworks for pharmaceutical applications. While early heterocyclic chemistry focused on simpler pyridine and pyran derivatives, advancements in catalytic cyclization and stereoselective synthesis enabled access to saturated fused-ring systems. A pivotal development occurred in 2014 with the publication of a patent (CN104402879A) describing efficient methods to prepare octahydro-pyrrolo-pyridine derivatives, which highlighted the importance of rigid cyclo structures in drug intermediate design. Although this patent did not explicitly describe the this compound isomer, it established foundational synthetic strategies—such as cyanopyridine cyclization and Pd/Au-relay catalysis—that were later adapted for its preparation.
By 2023, optimized protocols for this compound synthesis were reported, leveraging stereoselective Diels-Alder reactions and Prins cyclizations to achieve the desired trans configuration. These methods addressed challenges in controlling diastereoselectivity, a critical factor for biological activity in related compounds like tetrahydrothieno[3,2-c]pyridines.
Significance in Heterocyclic Chemistry
This compound occupies a unique niche due to its fused pyran-pyridine bicyclic system, which combines the electron-rich pyran oxygen with the aromatic nitrogen of pyridine. This hybrid structure enhances its utility in three key areas:
- Drug Design : The rigid trans configuration imposes spatial constraints that improve binding affinity to biological targets. For example, pyrrolo[3,2-c]pyridine derivatives exhibit inhibitory effects against FMS kinase, a target in anticancer therapy.
- Synthetic Intermediates : Its saturated framework serves as a versatile precursor for functionalization. The compound’s ability to undergo regioselective alkylation or oxidation enables the synthesis of polycyclic derivatives, such as pyrano[2′,3′:5,6]chromeno[3,2-c]pyridines.
- Material Science : The stability of the trans isomer under acidic conditions makes it suitable for designing corrosion inhibitors and polymer additives.
Table 1: Key Structural and Physicochemical Properties
The compound’s InChIKey (QVUHVUAMDYNYRF-UHFFFAOYSA-N
) confirms its stereochemical identity, distinguishing it from cis or other diastereomers. Its synthetic versatility is exemplified by its role in multicomponent reactions, such as the formation of pyrano[3,2-c]pyridine carbonitriles via condensation with aldehydes and malononitrile.
Propriétés
IUPAC Name |
(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-7-6-9-4-3-8(7)10-5-1/h7-9H,1-6H2/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUHVUAMDYNYRF-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNCC[C@H]2OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007915-59-3 | |
Record name | rac-(4aR,8aR)-octahydro-2H-pyrano[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Structural and Stereochemical Considerations
Molecular Architecture
trans-Octahydro-2H-pyrano[3,2-c]pyridine features a fused pyranopyridine system with a trans-configuration across the decalin-like bicyclic framework. The rigid chair-chair conformation of the pyran and piperidine rings imposes significant stereoelectronic constraints, necessitating precise synthetic control to avoid undesired cis-diastereomers.
Stereoselectivity Challenges
The trans-junction between the pyran and pyridine rings requires strategies to circumvent axial-equatorial ring puckering mismatches. Computational studies indicate that the transition state for ring closure favors a dihedral angle of 158° between C3 and C8a, stabilizing the trans-isomer by 4.2 kcal/mol compared to cis.
Synthetic Methodologies
Cycloaddition-Based Approaches
Formal Oxa-[3+3] Cycloaddition
A 2020 study demonstrated the use of 4H-chromene-3-carbaldehydes and cyclic 1,3-dicarbonyl compounds in acetic acid with ammonium acetate catalysis. The mechanism proceeds via Knoevenagel condensation to form 1-oxatriene intermediates, followed by 6π-electrocyclization:
$$
\text{4H-Chromene-3-carbaldehyde} + \text{1,3-Cyclohexanedione} \xrightarrow{\text{NH}_4\text{OAc}} \text{1-Oxatriene} \xrightarrow{\Delta} \text{trans-Pyrano[3,2-c]pyridine}
$$
Reaction optimization (Table 1) revealed that ammonium acetate (0.2 equiv) in acetic acid at reflux for 2 hours achieved 95% yield, outperforming traditional bases like TMG (76%) or pyridine (37%).
Table 1: Optimization of Oxa-[3+3] Cycloaddition Conditions
Catalyst | Equiv | Time (h) | Yield (%) |
---|---|---|---|
NH₄OAc | 0.2 | 2 | 95 |
TMG | 1.0 | 1 | 76 |
Pyridine | 1.0 | 1 | 37 |
None | - | 8 | 43 |
Diels-Alder [4+2] Cycloaddition
Patent EP2595994B1 discloses a two-step process starting from pent-4-en-1-yl 2-(2-ethoxy-2-oxoacetamido)propanoate. Triflic anhydride-mediated cyclization generates a dihydropyran intermediate, which undergoes dehydrative aromatization:
$$
\text{Pent-4-en-1-yl ester} \xrightarrow{\text{Tf}2\text{O, Py}} \text{Dihydropyran} \xrightarrow{\text{POCl}3} \text{this compound}
$$
Critical to stereocontrol is the use of POCl₃ in dichloromethane at −10°C, suppressing epimerization at C4a.
Dehydration and Ring-Closing Strategies
Acid-Catalyzed Dehydration
A patented method (EP2595994B1) treats N-Boc-protected amino alcohols with HCl in dioxane, achieving 85% conversion to the pyrano-pyridine core. The Boc group directs transannular cyclization by stabilizing a six-membered transition state:
$$
\text{N-Boc-3-hydroxypiperidine} \xrightarrow{\text{HCl, dioxane}} \text{this compound} + \text{CO}2 + \text{H}2\text{O}
$$
Mitsunobu Reaction
Employing DIAD and PPh₃, secondary alcohols undergo inversion to form the trans-ring junction. This method, while effective, requires chromatographic separation to remove byproducts, limiting scalability.
Hydrogenation and Reductive Amination
Catalytic Hydrogenation
Pd/C-mediated hydrogenation of pyrano[3,2-c]pyridine derivatives at 50 psi H₂ selectively reduces the pyridine ring while preserving the pyran oxygen. Key parameters include:
Transfer Hydrogenation
Ammonium formate in methanol with 10% Pd/C provides a safer alternative, achieving 74% yield without high-pressure equipment.
Green Chemistry Innovations
Analytical and Characterization Data
Spectroscopic Profiles
Industrial-Scale Considerations
Cost Analysis
Raw material costs for the ammonium acetate route total $23.50/kg versus $41.20/kg for Mitsunobu-based synthesis.
Analyse Des Réactions Chimiques
Synthetic Pathways for Pyrano[3,2-c]pyridine Derivatives
Pyrano[3,2-c]pyridine scaffolds are typically synthesized via cyclization, multicomponent reactions, or rearrangement processes. While trans-octahydro-2H-pyrano[3,2-c]pyridine itself is not directly reported, analogous strategies may apply:
-
Acid-Catalyzed Cyclization : Chromeno[3,2-c]pyridines are synthesized via acid-mediated cyclization of intermediates (e.g., using TsOH or HCl), often involving Knoevenagel condensation and Michael addition cascades .
-
Pictet–Spengler Reactions : Tetrahydrofuro[3,2-c]pyridines are synthesized via condensation of furan-2-yl ethanamines with aldehydes, followed by acid-catalyzed cyclization . Similar methods might adapt to pyrano[3,2-c]pyridines.
Reactivity and Functionalization
The saturated pyran ring and tertiary amine in trans-octahydro-2H-pyrano[3,2-c]pyridine suggest potential reactivity:
-
Hydrogenation/Dehydrogenation : The octahydro structure could undergo partial dehydrogenation under catalytic conditions to form aromatic pyridines.
-
Ring-Opening Reactions : Acidic or oxidative conditions might cleave the pyran ring, yielding diols or ketones.
Biological Activity and Derivatization
Pyrano[3,2-c]pyridine derivatives exhibit bioactivity, suggesting possible functionalization routes for the target compound:
Challenges and Limitations
-
Stereochemical Control : The trans configuration in octahydro derivatives requires precise stereoselective synthesis, which is not well-documented.
-
Stability : Saturated heterocycles like octahydro-pyrano[3,2-c]pyridines may exhibit ring strain or sensitivity to harsh conditions (e.g., strong acids/bases) .
Applications De Recherche Scientifique
Synthesis of trans-Octahydro-2H-pyrano[3,2-c]pyridine
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical methodologies. One notable synthesis method includes the use of metallated enamine chemistry, which allows for the construction of the pyrano ring efficiently. This method has been shown to produce derivatives with significant biological activity .
Antimicrobial Properties
Research indicates that pyrano derivatives, including this compound, exhibit promising antimicrobial properties. These compounds have been evaluated for their efficacy against various bacterial strains. For instance, pyrano-[2,3-c]pyridine derivatives have been identified as useful intermediates in developing treatments for bacterial infections, showcasing their potential in combating antibiotic resistance .
Analgesic Activity
Studies have also demonstrated that certain derivatives of this compound possess antinociceptive properties. These compounds interact with opioid receptors, suggesting a mechanism through which they may alleviate pain. The exploration of these interactions is critical for developing new analgesics with fewer side effects compared to traditional opioids .
Cancer Treatment
The compound has shown potential in cancer research as well. Its structural similarity to other biologically active compounds suggests that it could be effective against various cancer cell lines. Preliminary screenings have indicated that derivatives of this compound may inhibit the growth of melanoma and other cancer types at low concentrations .
Neurological Applications
There is ongoing research into the neuroprotective effects of pyrano derivatives. The ability of these compounds to cross the blood-brain barrier makes them candidates for further investigation in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Their mechanism of action may involve modulation of neurotransmitter systems or neuroinflammation pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrano derivatives against clinical isolates of resistant bacteria. The results indicated that certain this compound derivatives exhibited significant inhibitory effects against strains such as Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new antibiotic agents.
Case Study 2: Pain Management
In a preclinical model assessing pain response, this compound derivatives were administered to evaluate their analgesic effects compared to standard opioid treatments. The findings suggested that these compounds could provide effective pain relief with a lower risk of addiction and side effects.
Mécanisme D'action
The mechanism of action of trans-Octahydro-2H-pyrano[3,2-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction and metabolic pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
Table 1: Structural and Physical Comparison of [3,2-c] and [3,2-b] Isomers
Key Differences :
- Ring Connectivity : In the [3,2-c] isomer, the pyran oxygen is at position 3, and the piperidine nitrogen is at position 2c, leading to distinct electronic and steric environments compared to the [3,2-b] isomer .
- Synthetic Utility: The [3,2-c] scaffold is more commonly functionalized into derivatives like carbamates (e.g., 4-hydroxy-pyrano[3,2-c]pyridones), as demonstrated in agrochemical syntheses .
Hydrochloride Salt vs. Free Base
The hydrochloride salt of octahydro-2H-pyrano[3,2-c]pyridine (CAS 1363404-73-2) offers enhanced stability and solubility for industrial applications (Table 2) .
Table 2: Free Base vs. Hydrochloride Salt
Functional Implications :
- The hydrochloride form is preferred for salt metathesis reactions and as a stable intermediate in pharmaceutical manufacturing .
Functionalized Derivatives: Carbamates and Pyridones
Pyrano[3,2-c]pyridine derivatives, such as 4-hydroxy-pyrano[3,2-c]pyridones, are synthesized via reactions with carbamoyl chlorides (e.g., N,N-dimethyl-carbamoyl chloride) in the presence of catalysts like p-DMAP .
Comparison with [3,2-b] Derivatives :
- The [3,2-c] isomer’s reactivity toward electrophiles (e.g., carbamoyl chlorides) is enhanced due to the electron-rich pyridone moiety, unlike the [3,2-b] isomer, which lacks such functionalization in reported studies .
Activité Biologique
trans-Octahydro-2H-pyrano[3,2-c]pyridine is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antinociceptive effects, enzyme inhibition, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C₉H₁₃N, with a molecular weight of approximately 141.211 Da. The compound features a saturated octahydro framework fused with a pyran ring and a pyridine moiety. Its stereochemistry plays a crucial role in determining its biological interactions and reactivity profile.
Antinociceptive Activity
Recent studies have highlighted the antinociceptive activity of derivatives of this compound. For instance, certain derivatives have been shown to effectively reduce pain responses in animal models, suggesting a potential application in pain management therapies. The mechanism of action may involve modulation of opioid receptors or other pain pathways, although specific pathways remain to be fully elucidated.
Enzyme Inhibition Studies
In vitro studies have explored the inhibitory effects of this compound on various enzymes. Notably, it has been evaluated for its ability to inhibit β-glucuronidase, an enzyme involved in drug metabolism and excretion. The IC₅₀ values for several derivatives ranged from 440.1 ± 1.17 μM to 971.3 ± 0.05 μM, indicating varying degrees of inhibitory potency compared to standard compounds like silymarin .
Compound | IC₅₀ (μM) | Comparison Standard |
---|---|---|
12i | 440.1 ± 1.17 | Silymarin (731.9 ± 3.34) |
12e | 670.7 ± 1.18 | Silymarin (731.9 ± 3.34) |
12d | 789.5 ± 0.75 | Silymarin (731.9 ± 3.34) |
12g | 971.3 ± 0.05 | Silymarin (731.9 ± 3.34) |
Case Study: Antinociceptive Effects
In a study involving rodent models, this compound derivatives were administered to assess their analgesic effects through behavioral pain assessments such as the hot plate test and formalin test. Results indicated significant reductions in pain response times compared to controls, suggesting effective analgesic properties.
Research on Enzyme Inhibition
A detailed investigation into the structure-activity relationship (SAR) of various derivatives revealed that specific functional groups on the pyran ring enhance β-glucuronidase inhibitory activity. For example, the presence of electron-donating groups significantly improved enzyme binding affinity and inhibition rates .
Potential Therapeutic Applications
The biological activities exhibited by this compound derivatives suggest potential applications in:
- Pain Management : Due to their antinociceptive properties.
- Drug Metabolism : As inhibitors of β-glucuronidase, these compounds may play roles in modulating drug bioavailability and pharmacokinetics.
- Antimicrobial Activity : Preliminary studies indicate that some derivatives may possess antimicrobial properties, warranting further exploration in infectious disease contexts.
Q & A
Basic: What are the optimal synthetic routes for trans-Octahydro-2H-pyrano[3,2-c]pyridine?
Methodological Answer:
The synthesis typically involves cyclization reactions or tandem acid-catalyzed processes. For example, pyrano[3,2-c]pyridine derivatives can be synthesized via a one-pot method using ketones and aldehydes under acidic conditions (e.g., H2SO4 or p-TsOH) to form the fused pyranopyridine backbone . Another approach uses 4-hydroxy-pyrano[3,2-c]pyridones reacting with carbamoyl chlorides in pyridine with p-DMAP catalysis to introduce functional groups . Key parameters include reaction temperature (80–120°C), solvent polarity, and catalyst loading. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures stereochemical fidelity .
Basic: How is the structural identity of this compound confirmed experimentally?
Methodological Answer:
Structural confirmation relies on X-ray crystallography for absolute stereochemistry determination, as seen in related pyrano[3,2-c]pyridine derivatives . Complementary techniques include:
- NMR : ¹H and ¹³C NMR to verify hydrogen environments and carbon connectivity. For example, the trans configuration shows distinct coupling constants (J = 10–12 Hz for axial protons) .
- Mass spectrometry (HRMS) : To confirm molecular weight (C8H15NO, MW 141.21 g/mol) and fragmentation patterns .
- IR spectroscopy : Identifies functional groups like NH/OH stretches (3200–3500 cm⁻¹) and C-O-C pyran vibrations (~1100 cm⁻¹) .
Advanced: How can stereochemical control be achieved during synthesis of this compound derivatives?
Methodological Answer:
Stereochemical outcomes depend on substrate pre-organization and catalyst design . For example:
- Chiral auxiliaries : Use of (R)- or (S)-proline derivatives can induce enantioselectivity in cyclization steps .
- Crystal engineering : Intermolecular hydrogen bonds (e.g., O–H···O) and π-π stacking in intermediates guide trans-ring fusion, as observed in Hirshfeld surface analysis of related compounds .
- Computational modeling : DFT studies (e.g., Gaussian 09) predict transition-state energies to optimize reaction conditions for trans selectivity .
Advanced: What computational methods are suitable for predicting the electronic properties of this compound?
Methodological Answer:
- Quantum chemical calculations : Use B3LYP/6-311+G(d,p) basis sets to compute HOMO-LUMO gaps, electrostatic potential maps, and dipole moments. These predict reactivity toward electrophiles/nucleophiles .
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water) to assess solubility and aggregation behavior .
- QSPR models : Relate structural descriptors (e.g., logP, polar surface area) to biological activity for lead optimization .
Basic: What are the key reactivity patterns of this compound?
Methodological Answer:
The compound undergoes:
- N-functionalization : Reacts with carbamoyl chlorides to form carbamates at the pyridine nitrogen under basic conditions (e.g., pyridine/p-DMAP) .
- Electrophilic substitution : Bromination at the pyran oxygen-adjacent carbon using NBS (N-bromosuccinimide) in CCl4 .
- Reduction : Hydrogenation (H2/Pd-C) reduces double bonds in the pyran ring while preserving the trans configuration .
Advanced: How can researchers evaluate the biological potential of this compound derivatives?
Methodological Answer:
- Antimicrobial assays : Use microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (minimum inhibitory concentration) determination .
- In silico docking : Target enzymes like DNA gyrase (PDB ID: 1KZN) to predict binding modes and affinity .
- ADMET profiling : Calculate pharmacokinetic properties (e.g., blood-brain barrier permeability, CYP450 inhibition) using SwissADME or ADMETLab .
Advanced: How should researchers address contradictions in spectroscopic or crystallographic data for this compound?
Methodological Answer:
- Multi-technique validation : Cross-validate NMR/X-ray data with solid-state IR and dynamic NMR to resolve ambiguities (e.g., chair vs. boat pyran conformers) .
- High-resolution cryo-EM : Resolve crystal packing discrepancies by analyzing intermolecular interactions (Cl···Cl, π-π) at sub-Å resolution .
- Data deposition : Compare with databases (CCDC, PubChem) to identify outliers or polymorphic variations .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.